molecular formula C9H12F3N3O2 B1532177 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate CAS No. 1223468-06-1

2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate

Cat. No. B1532177
CAS RN: 1223468-06-1
M. Wt: 251.21 g/mol
InChI Key: VFEGCPQEKMGYQY-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate” is a chemical compound with the molecular formula C9H12F3N3O2 and a molecular weight of 251.21 g/mol . It has gained significant interest in the scientific community due to its potential applications in industry and research.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C9H12F3N3O2 . Detailed structural analysis would require more specific information such as NMR, HPLC, LC-MS, or UPLC data .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.21 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, such as 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate , have been reported to exhibit significant antimicrobial properties . This compound can be utilized in the development of new antimicrobial agents, especially in the fight against antibiotic-resistant strains. Its efficacy against a broad spectrum of bacteria and fungi makes it a valuable asset in pharmaceutical research and development.

Antitubercular Agents

The imidazole moiety is known for its antitubercular activity. Research suggests that compounds containing the imidazole ring can be synthesized and evaluated for their efficacy against Mycobacterium tuberculosis . This application is particularly crucial given the global health challenge posed by tuberculosis and the need for novel therapeutic agents.

Anti-inflammatory Applications

Imidazole-containing compounds have been identified to possess anti-inflammatory properties . This makes 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate a potential candidate for the development of new anti-inflammatory drugs, which could be beneficial for treating conditions like arthritis, asthma, and other inflammatory disorders.

Anticancer Research

The structural framework of imidazole derivatives has been associated with antitumor activities . As such, this compound could be explored for its potential use in anticancer drug development, contributing to the ongoing search for more effective cancer treatments.

Antidiabetic Drug Development

Imidazole compounds have shown promise in antidiabetic drug research . The unique structure of 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate may offer new pathways for managing diabetes through the modulation of biological targets involved in glucose metabolism.

Antiviral Applications

The imidazole ring is a common feature in many antiviral drugs . This compound’s potential to inhibit viral replication could be harnessed in the creation of new medications to combat viral infections, including emerging and re-emerging viruses.

Antioxidant Properties

Research indicates that imidazole derivatives can exhibit antioxidant activities . This property is essential for protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. Therefore, this compound could be instrumental in developing neuroprotective therapies.

Antihelmintic Activity

Compounds with an imidazole ring, such as 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate , have been used to treat parasitic worm infections . Its antihelmintic activity can be applied in creating new treatments for parasitic diseases that affect millions worldwide.

properties

IUPAC Name

2,2,2-trifluoroethyl N-(1-imidazol-1-ylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O2/c1-7(4-15-3-2-13-6-15)14-8(16)17-5-9(10,11)12/h2-3,6-7H,4-5H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEGCPQEKMGYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CN=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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